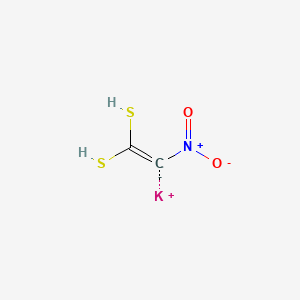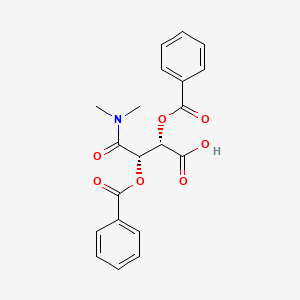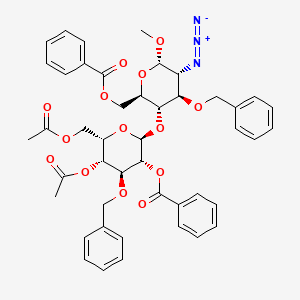
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is a compound that combines the properties of oxalic acid and 2,2,2-trifluoro-1-piperidin-4-ylethanoneIt is naturally found in many plants and vegetables and is known for its strong acidic properties . 2,2,2-Trifluoro-1-piperidin-4-ylethanone is a fluorinated ketone with a piperidine ring, which is often used in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone typically involves the reaction of oxalic acid with 2,2,2-trifluoro-1-piperidin-4-ylethanone under controlled conditions. The reaction may require specific catalysts and solvents to ensure high yield and purity. For instance, the use of palladium-catalyzed coupling reactions, such as Suzuki–Miyaura coupling, can be employed to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the piperidine ring can provide structural stability. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Trifluoroacetyl piperidine: Similar in structure but lacks the oxalic acid component.
Oxalic acid: A simpler dicarboxylic acid without the trifluoromethyl and piperidine groups.
Uniqueness
Oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone is unique due to its combination of a strong acidic component (oxalic acid) and a fluorinated ketone with a piperidine ring.
Eigenschaften
Molekularformel |
C16H22F6N2O6 |
|---|---|
Molekulargewicht |
452.35 g/mol |
IUPAC-Name |
oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanone |
InChI |
InChI=1S/2C7H10F3NO.C2H2O4/c2*8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h2*5,11H,1-4H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RQTVJFJQVISXHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C(=O)C(F)(F)F.C1CNCCC1C(=O)C(F)(F)F.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![((3S,8S,9S,10R,13S,14S)-3-((tert-butyldimethylsilyl)oxy)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)boronic acid](/img/structure/B11826297.png)
![(3aR,4R,5R,6aS)-5-((tetrahydro-2H-pyran-2-yl)oxy)-4-((3R,E)-3-((tetrahydro-2H-pyran-2-yl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B11826302.png)
![1-{5-Methyl-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826312.png)
![1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione](/img/structure/B11826316.png)
![(3S,5aS,8aR)-3-((benzyloxy)methyl)-5a,6,7,8-tetrahydro-1H,3H-azirino[1,2-a]cyclopenta[b]pyridine](/img/structure/B11826324.png)




![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)
